molecular formula C9H9ClFN B1448370 3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride CAS No. 1439904-80-9

3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride

Cat. No.: B1448370
CAS No.: 1439904-80-9
M. Wt: 185.62 g/mol
InChI Key: PMYKXXWVQVNUQG-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)prop-2-yn-1-amine hydrochloride, also known as 3-FPP-HCl, is an organic compound derived from the aromatic hydrocarbon phenylpropynol. It is a white, crystalline solid with a melting point of 183-185°C and a molecular weight of 219.6 g/mol. 3-FPP-HCl is a widely used compound in scientific research and is known for its ability to act as an agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates the release of neurotransmitters in the brain.

Scientific Research Applications

PFAS Removal

Amine-containing sorbents, including those derived from compounds similar to 3-(3-Fluorophenyl)prop-2-yn-1-amine, have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants found in many water supplies. The efficiency of amine-functionalized sorbents in PFAS removal is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, offering a novel approach to water treatment technologies (Ateia et al., 2019).

Synthesis of Novel Compounds

Research into reactions involving chloral with substituted anilines, similar in nature to the synthesis routes that might involve 3-(3-Fluorophenyl)prop-2-yn-1-amine, has led to the formation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. These compounds have potential applications in the development of new materials with specific structural and spectroscopic properties (Issac & Tierney, 1996).

Fluorescence Emission

Studies have revealed interesting blue emissions from compounds containing amino groups, similar to 3-(3-Fluorophenyl)prop-2-yn-1-amine, in poly(amido amine) dendrimers. This opens up applications in biomedical fields due to their excellent biocompatibility and unique properties. The optimal conditions for fluorescence and its applications highlight the potential of such compounds in creating new types of organic fluorophores (Wang Shao-fei, 2011).

Cancer Therapy

Related compounds, such as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), have shown promise in cancer therapy. Although not directly mentioning 3-(3-Fluorophenyl)prop-2-yn-1-amine, FTY720 demonstrates the potential of amine hydrochlorides in medical applications beyond their initial use as immunosuppressants, highlighting a broader scope for similar compounds (Zhang et al., 2013).

Environmental Monitoring and Cleanup

The development of fluorescent chemosensors based on structures like 4-Methyl-2,6-diformylphenol, which could potentially be synthesized from precursors similar to 3-(3-Fluorophenyl)prop-2-yn-1-amine, showcases the utility of such compounds in detecting environmental pollutants and ions. These chemosensors can be highly selective and sensitive, pointing to the relevance of fluorophenyl compounds in environmental monitoring (Roy, 2021).

Properties

IUPAC Name

3-(3-fluorophenyl)prop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYKXXWVQVNUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C#CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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